![molecular formula C20H24N2O3S B2807187 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide CAS No. 941939-78-2](/img/structure/B2807187.png)
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Researchers explore their structural modifications to create novel pharmaceutical agents. The piperidine ring imparts stability and favorable pharmacokinetic properties, making it an attractive scaffold for drug design. Scientists investigate the synthesis of substituted piperidines and evaluate their biological activity for potential therapeutic applications .
Biological Studies
N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-2-phenylethanesulfonamide serves as a valuable tool in biological studies. Its interactions with proteins, enzymes, and cellular components provide insights into biochemical processes. Scientists use it to probe biological pathways and validate drug targets.
Mechanism of Action
The active component with the piperidine moiety developed a stable hydrophobic interaction with the IKKb catalytic pocket . The structure–activity relationship shows that the presence of a nitrogen atom in the cycle is optimal, and any substitution in the ketone bridge is not favorable for IKKb inhibition .
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-10-11-18(15-19(16)22-13-6-5-9-20(22)23)21-26(24,25)14-12-17-7-3-2-4-8-17/h2-4,7-8,10-11,15,21H,5-6,9,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOUANLNUVMTTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)CCC2=CC=CC=C2)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.